7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy-oxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Description
Structure
3D Structure
Properties
CAS No. |
31921-42-3 |
|---|---|
Molecular Formula |
C27H30O15 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
7-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17+,18-,20+,21-,23+,25+,26-,27?/m0/s1 |
InChI Key |
ZEJXENDZTYVXDP-APAGVCHYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Advanced Methodologies for Nicotiflorin Isolation and Purification
Enzymatic Hydrolysis Approaches for Targeted Nicotiflorin Yield
Enzymatic hydrolysis is a highly specific method for producing Nicotiflorin from its precursors. nih.govacs.org In one study, flavonol triglycosides, camelliaside A and camelliaside B, from tea seed extract were subjected to enzymatic hydrolysis. nih.govacs.orgresearchgate.net The use of β-galactosidase selectively hydrolyzed camelliaside A, while pectinase (B1165727) and cellulase (B1617823) acted on camelliaside B. nih.govacs.org A combination of β-galactosidase and pectinase resulted in the specific production of Nicotiflorin. nih.govacs.org Similarly, certain enzyme complexes can induce the stepwise deglycosylation of these precursors to yield Nicotiflorin. nih.gov This enzymatic approach offers a targeted and efficient route to Nicotiflorin synthesis. nih.govacs.orgevitachem.com
Table 2: Enzymes Used in the Hydrolysis of Nicotiflorin Precursors
| Precursor | Enzyme | Product(s) | Reference(s) |
| Camelliaside A | β-galactosidase | Nicotiflorin | nih.govacs.org |
| Camelliaside B | Pectinase | Nicotiflorin | nih.govacs.org |
| Camelliaside B | Cellulase | Nicotiflorin, Astragalin, Kaempferol (B1673270) | nih.govacs.org |
| Camelliaside A & B | Pectinex® series (5XL, XXL) | Nicotiflorin, Astragalin, Kaempferol | nih.gov |
Presence in Angiosperm Genera (e.g., Carthamus, Astragalus, Tricyrtis, Osyris, Peucedanum)
Crystallization Methods for High-Purity Nicotiflorin
Crystallization is a crucial final step for obtaining high-purity Nicotiflorin. Following enzymatic hydrolysis and initial extraction with an organic solvent, which can yield a purity of around 22%, crystallization in water can significantly increase the purity to over 95%. nih.govacs.orgresearchgate.net The crystallization process is a well-established and effective method for purification in the pharmaceutical industry, as it allows for the formation of crystals with high purity by dissolving the compound in a suitable solvent and allowing it to crystallize through cooling or evaporation. iscientific.org For many natural compounds, the choice of solvent is critical, with solvents like acetonitrile (B52724), acetone, and ethanol (B145695) being commonly used. iscientific.org Recrystallization is another technique that can be employed to further enhance the purity of the final product. google.com
Advanced Analytical Characterization and Structural Elucidation of Nicotiflorin
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like nicotiflorin (B191644). By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons within the nicotiflorin molecule. In a typical ¹H NMR spectrum of nicotiflorin, distinct signals corresponding to the aromatic protons of the kaempferol (B1673270) aglycone and the protons of the sugar moieties (glucose and rhamnose) are observed.
Key proton signals for nicotiflorin include doublets for the A-ring protons H-6 and H-8, and signals for the B-ring protons H-2', H-3', H-5', and H-6'. semanticscholar.org The anomeric protons of the glucose and rhamnose units typically appear as doublets at characteristic chemical shifts, confirming their presence and stereochemistry. farmaciajournal.com For instance, the anomeric proton of the glucose unit is often observed around δ 5.09 ppm, while the anomeric proton of the rhamnose unit appears at a different shift, such as δ 4.51 ppm. farmaciajournal.com
Table 1: ¹H NMR Spectroscopic Data for Nicotiflorin
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J in Hz) |
|---|---|---|---|
| H-6 | 6.22 | d | 2.1 |
| H-8 | 6.41 | d | 2.1 |
| H-2' | 8.05 | d | 8.8 |
| H-3' | 6.90 | d | 8.8 |
| H-5' | 6.90 | d | 8.8 |
| H-6' | 8.05 | d | 8.8 |
| H-1'' (Glucose) | 5.11 | d | 7.6 |
| H-1''' (Rhamnose) | 4.52 | d | 1.7 |
Data sourced from studies conducted in Methanol-d₄. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of nicotiflorin. The spectrum displays signals for each unique carbon atom, including those in the aglycone and the sugar residues.
The chemical shifts in the ¹³C NMR spectrum help to identify the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment. Key signals include those for the carbonyl carbon (C-4) of the flavonoid ring, carbons of the aromatic rings, and the anomeric carbons of the glucose and rhamnose units. akjournals.com
Table 2: ¹³C NMR Spectroscopic Data for Nicotiflorin
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| C-2 | 158.63 |
| C-3 | 135.65 |
| C-4 | 179.29 |
| C-5 | 161.82 |
| C-6 | 99.97 |
| C-7 | 166.07 |
| C-8 | 94.75 |
| C-9 | 158.57 |
| C-10 | 105.71 |
| C-1' | 123.11 |
| C-2', C-6' | 132.37 |
| C-3', C-5' | 116.40 |
| C-4' | 159.71 |
| C-1'' (Glucose) | 104.49 |
| C-1''' (Rhamnose) | 102.18 |
Data sourced from studies conducted in CD₃OD. akjournals.com
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between different parts of the nicotiflorin molecule. researchgate.net HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds).
This is particularly crucial for determining the glycosylation pattern, i.e., how the sugar units are attached to the aglycone and to each other. For example, an HMBC correlation between the anomeric proton of the glucose unit and C-3 of the kaempferol aglycone confirms the attachment point of the rutinoside moiety. researchgate.net Further correlations between the protons of one sugar and the carbons of the other elucidate the linkage between the glucose and rhamnose units. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of nicotiflorin by analyzing its fragmentation pattern. farmaciajournal.com In positive ion mode, nicotiflorin typically forms a protonated molecule [M+H]⁺. akjournals.com Given the molecular formula of nicotiflorin as C₂₇H₃₀O₁₅, the calculated exact mass is 594.15847 Da.
Tandem mass spectrometry (MS/MS) experiments provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. A characteristic fragmentation pattern for nicotiflorin involves the sequential loss of the sugar moieties. For instance, a fragment ion at m/z 449 corresponds to the loss of the rhamnose unit, and a fragment at m/z 287 corresponds to the kaempferol aglycone after the loss of both sugar units. This fragmentation pattern is diagnostic for a rutinoside attached to a kaempferol core.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of nicotiflorin and for its quantification in various samples. farmaciajournal.comnih.gov A common setup involves a reversed-phase C18 column. farmaciajournal.comnih.gov
The mobile phase often consists of a gradient or isocratic mixture of an aqueous solvent (like water with a small amount of acid, e.g., phosphoric acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). farmaciajournal.comnih.gov Detection is typically performed using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths. oup.com Nicotiflorin exhibits characteristic UV absorption maxima around 268 nm and 351 nm. akjournals.com The retention time of nicotiflorin under specific HPLC conditions is a key parameter for its identification and quantification. farmaciajournal.com For example, under certain isocratic conditions with an acetonitrile/water/acetic acid mobile phase, the retention time for nicotiflorin was reported to be 6.5 minutes. farmaciajournal.com
Thin-Layer Chromatography (TLC) for Fraction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used for monitoring the progress of extraction and purification of nicotiflorin from natural sources. semanticscholar.org It is particularly useful for analyzing fractions from column chromatography to identify those containing the target compound.
For the separation of flavonoids like nicotiflorin, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. semanticscholar.org A variety of mobile phases can be employed, with a common system being a mixture of butanol, acetic acid, and water (BAW). semanticscholar.org After development, the spots on the TLC plate can be visualized under UV light or by spraying with a suitable reagent, such as cerium sulfate (B86663) in sulfuric acid, which helps in the detection of phenolic compounds. semanticscholar.org The Rf (retardation factor) value of nicotiflorin in a given TLC system serves as an indicator for its presence in a particular fraction.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for the characterization of Nicotiflorin, a kaempferol-3-O-rutinoside. This method provides valuable information regarding the compound's chromophoric system, which is fundamental to its chemical structure and properties.
Flavonoids, including Nicotiflorin, are characterized by a benzo-γ-pyrone structure, which consists of two benzene (B151609) rings (A and B) linked by a pyran ring (C). nepjol.info This structural arrangement gives rise to characteristic absorption spectra in the UV-Vis region, typically between 240 and 400 nm. medwinpublishers.com The UV-Vis spectrum of flavonoids generally exhibits two major absorption bands, designated as Band I and Band II. medwinpublishers.com
Band II, appearing in the 240–280 nm region, is associated with the benzoyl system of the A-ring. medwinpublishers.com Band I, observed at longer wavelengths (300–400 nm), corresponds to the cinnamoyl system of the B-ring. medwinpublishers.com The precise position and intensity of these bands are influenced by the specific hydroxylation and glycosylation patterns of the flavonoid. researchgate.net For flavonols like Nicotiflorin, which are substituted at the 3-hydroxyl group, Band I typically appears in the 330–360 nm range. medwinpublishers.com
Detailed research findings have consistently reported the UV absorption maxima for Nicotiflorin in methanol. These values are crucial for its identification and structural elucidation. Reports indicate that Nicotiflorin exhibits absorption maxima (λmax) at approximately 266-268 nm and 350-352 nm. akjournals.comkahaku.go.jp Some studies also report a shoulder in the spectrum around 300 nm. indofinechemical.comindofinechemical.com These values are consistent with the general spectral characteristics of a 3-O-substituted flavonol. medwinpublishers.com
The following interactive data table summarizes the reported UV-Vis spectral data for Nicotiflorin in methanol from various research findings.
| Solvent | Band II (λmax, nm) | Shoulder (λmax, nm) | Band I (λmax, nm) | Source |
| Methanol | 268 | - | 351 | akjournals.com |
| Methanol | 266 | - | 352 | kahaku.go.jp |
| Methanol | 267 | 300 (sh) | 350 | indofinechemical.comindofinechemical.com |
| Methanol | 267 | - | 349 | caymanchem.com |
sh: shoulder
The chromophoric system of Nicotiflorin is directly related to its conjugated aromatic rings and the carbonyl group in the C-ring. nih.gov The absorption of UV light excites the π electrons within this conjugated system, leading to the characteristic absorption bands. nih.gov The glycosylation at the C-3 position with a rutinoside moiety influences the electronic environment of the chromophore, which is reflected in the specific wavelengths of maximum absorption. The consistency of the UV-Vis spectral data across different studies confirms its utility as a reliable method for the preliminary identification and characterization of Nicotiflorin. akjournals.comkahaku.go.jpindofinechemical.comindofinechemical.comcaymanchem.com
Molecular and Cellular Mechanisms of Nicotiflorin Bioactivity in Pre Clinical Research
Mechanisms of Antiglycation Activity
Nicotiflorin (B191644) has demonstrated significant antiglycation properties in various preclinical studies. Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs). mdpi.comfrontiersin.org The accumulation of AGEs is implicated in the pathogenesis of several diseases, particularly diabetic complications. mdpi.comresearchgate.net Nicotiflorin's antiglycation activity is attributed to several mechanisms.
One primary mechanism is the trapping of reactive dicarbonyl species like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are key intermediates in the formation of AGEs. sci-hub.se By trapping these reactive molecules, nicotiflorin prevents them from reacting with proteins and forming AGEs. mdpi.commdpi.com Studies have shown that nicotiflorin can effectively inhibit the formation of fluorescent AGEs in vitro. researchgate.net This inhibitory effect is crucial in mitigating the downstream pathological effects of AGEs, which include increased oxidative stress and inflammation. mdpi.com
Furthermore, nicotiflorin's antioxidant properties contribute to its antiglycation effects. nih.govfarmaciajournal.com The process of glycation is closely linked with oxidative stress, forming a vicious cycle where glycation induces oxidative stress, and oxidative stress accelerates glycation. frontiersin.org Nicotiflorin, as a flavonoid, possesses potent free radical scavenging capabilities, which help to break this cycle. nih.govijrr.com By reducing oxidative stress, nicotiflorin indirectly inhibits the formation of AGEs. biorxiv.org Additionally, some studies suggest that nicotiflorin can inhibit digestive enzymes such as α-glucosidase, which would reduce postprandial hyperglycemia and consequently decrease the availability of sugars for the glycation process. researchgate.net
The table below summarizes the key mechanisms of nicotiflorin's antiglycation activity.
| Mechanism | Description | Supporting Evidence |
| Trapping of Reactive Carbonyl Species | Directly binds to and neutralizes reactive dicarbonyls like MGO and GO, preventing their reaction with proteins. | In vitro studies demonstrating the trapping of MGO and GO by nicotiflorin. mdpi.commdpi.com |
| Inhibition of AGEs Formation | Reduces the overall formation of advanced glycation end products. | Fluorometric analysis showing decreased fluorescent AGEs in the presence of nicotiflorin. researchgate.net |
| Antioxidant Activity | Scavenges free radicals, thereby reducing oxidative stress that promotes glycation. nih.govfarmaciajournal.com | Demonstrated free radical scavenging activity in various antioxidant assays. ijrr.com |
| Enzyme Inhibition | Inhibits enzymes like α-glucosidase, leading to reduced glucose absorption and lower substrate levels for glycation. | In vitro and in silico studies showing inhibitory effects on α-glucosidase. researchgate.net |
Neuroprotective Pathways and Cellular Interactions
Nicotiflorin has been shown to exert significant neuroprotective effects through various molecular and cellular pathways in preclinical research. farmaciajournal.commedchemexpress.comcapes.gov.br These mechanisms collectively contribute to its potential as a therapeutic agent for neurological disorders.
Attenuation of Neuronal Cell Death and Morphological Alterations
Nicotiflorin has been observed to protect neurons from cell death and preserve their structural integrity under various stress conditions. medchemexpress.comcapes.gov.br In models of cerebral ischemia-reperfusion injury, nicotiflorin treatment has been shown to reduce the number of dead neurons. windows.net Studies using primary cultured neurons subjected to hypoxia-reoxygenation have demonstrated that nicotiflorin significantly attenuates cell death and reduces the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. medchemexpress.comcapes.gov.brarctomsci.comresearchgate.net
Morphological observations have further confirmed the protective effects of nicotiflorin on neurons. medchemexpress.comcapes.gov.br In the presence of stressors that would typically cause neuronal damage, nicotiflorin helps to maintain a more normal neuronal morphology, characterized by round and bright nuclei. nih.gov This suggests that nicotiflorin can counteract the detrimental structural changes that lead to neuronal dysfunction and death. frontiersin.orgnih.govplos.org The ability of nicotiflorin to preserve neuronal morphology is a critical aspect of its neuroprotective action, as the structure of a neuron is intrinsically linked to its function. frontiersin.orgdntb.gov.ua
Modulation of Apoptotic Signaling Pathways (e.g., Bax, Bcl-2, Caspase-3)
A key mechanism underlying nicotiflorin's neuroprotective effects is its ability to modulate apoptotic signaling pathways. nih.govresearchgate.net Apoptosis, or programmed cell death, is a critical process in the pathogenesis of many neurodegenerative diseases and ischemic brain injury. windows.net Nicotiflorin has been shown to influence the expression of key proteins involved in the apoptotic cascade. nih.govresearchgate.net
Specifically, nicotiflorin has been found to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax. windows.netnih.govresearchgate.net The ratio of Bcl-2 to Bax is a critical determinant of cell survival, and by shifting this ratio in favor of survival, nicotiflorin helps to prevent apoptosis. windows.netnih.gov Furthermore, nicotiflorin has been shown to decrease the expression and activity of caspase-3, a key executioner caspase in the apoptotic pathway. windows.netnih.govresearchgate.net By inhibiting caspase-3, nicotiflorin effectively blocks the final steps of the apoptotic process, thereby preventing neuronal cell death. windows.netnih.gov
The table below summarizes the effects of nicotiflorin on key apoptotic proteins.
| Apoptotic Protein | Effect of Nicotiflorin | Functional Consequence |
| Bcl-2 | Increased expression windows.netnih.govresearchgate.netselleck.co.jp | Promotes cell survival |
| Bax | Decreased expression windows.netnih.govresearchgate.netselleck.co.jp | Inhibits apoptosis |
| Caspase-3 | Decreased expression and activity windows.netnih.govresearchgate.netselleck.co.jp | Blocks execution of apoptosis |
Regulation of Intracellular Signaling Cascades (e.g., JAK2/STAT3 Pathway)
Nicotiflorin has been demonstrated to exert its neuroprotective effects by modulating intracellular signaling cascades, with a notable impact on the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. nih.govresearchgate.net The JAK2/STAT3 pathway is known to play a significant role in neuronal apoptosis following cerebral ischemia. windows.netnih.gov
Preclinical studies have shown that in response to ischemic injury, the phosphorylation of both JAK2 and STAT3 is significantly increased. nih.gov Nicotiflorin treatment has been found to inhibit this injury-induced phosphorylation, thereby downregulating the activation of the JAK2/STAT3 pathway. windows.netnih.govresearchgate.net By inhibiting the phosphorylation of JAK2 and STAT3, nicotiflorin interferes with the downstream signaling events that promote apoptosis. mdpi.comumw.edu.plumw.edu.pl This regulatory action on the JAK2/STAT3 pathway is a key component of the anti-apoptotic mechanism of nicotiflorin in the context of cerebral ischemia-reperfusion injury. windows.netnih.gov
Influence on Endothelial Nitric Oxide Synthase (eNOS) Activity and Expression
Nicotiflorin has been shown to influence the activity and expression of endothelial nitric oxide synthase (eNOS), an enzyme crucial for vascular health and neuroprotection. nih.gov eNOS produces nitric oxide (NO), a key signaling molecule involved in vasodilation and blood flow regulation. mdpi.com In the context of cerebral ischemia, maintaining adequate blood flow is critical for neuronal survival. nih.gov
In vitro studies using primarily cultured rat cerebral blood vessel endothelial cells subjected to hypoxia-reoxygenation have demonstrated that nicotiflorin significantly upregulates eNOS activity, as well as its mRNA and protein expression. medchemexpress.comnih.gov This upregulation of eNOS leads to increased NO production, which can improve cerebral blood flow and protect against ischemic damage. nih.gov The ability of nicotiflorin to enhance eNOS function provides a clear mechanism for its observed neuroprotective effects in models of focal cerebral ischemia. nih.govresearchgate.net The regulation of eNOS is a complex process involving various signaling pathways and post-translational modifications. mdpi.comnih.gov
Role in Mitigating Oxidative Stress Responses
A fundamental aspect of nicotiflorin's bioactivity is its ability to mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.govfarmaciajournal.com Oxidative stress is a common pathological feature in a wide range of diseases, including neurodegenerative disorders. nih.gov
Nicotiflorin, as a flavonoid, is a potent antioxidant. nih.govijrr.com It can directly scavenge free radicals, thereby preventing them from damaging cellular components such as lipids, proteins, and DNA. ijrr.com Beyond direct scavenging, nicotiflorin can also enhance the body's endogenous antioxidant defense systems. For instance, it has been suggested that flavonoids can modulate the Nrf2 pathway, a key regulator of antioxidant gene expression. frontiersin.orgresearchgate.net
In the context of neuroprotection, nicotiflorin's antioxidant activity is critical. nih.gov Oxidative stress is a major contributor to neuronal cell death in conditions like cerebral ischemia and neurodegenerative diseases. nih.gov By reducing oxidative stress, nicotiflorin helps to create a more favorable cellular environment for neuronal survival. windows.net This antioxidant effect is closely intertwined with its other protective mechanisms, such as its anti-inflammatory and anti-apoptotic actions. nih.gov
Protection Against Ischemic Damage in Cellular Models
Nicotiflorin has demonstrated significant protective effects against ischemic damage in various preclinical cellular models. In neuronal cell cultures subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model that mimics cerebral ischemia-reperfusion in vivo, nicotiflorin significantly mitigates cell death and reduces the release of lactate dehydrogenase (LDH), a marker of cellular damage. researchgate.netcapes.gov.br Morphological observations of these cultured neurons further confirm the protective capacity of nicotiflorin. researchgate.net
The compound's protective mechanisms extend to the vascular endothelium. In primarily cultured rat cerebral blood vessel endothelial cells undergoing hypoxia-reoxygenation (H-R) treatment, nicotiflorin was found to upregulate the activity, mRNA expression, and protein levels of endothelial nitric oxide synthase (eNOS). nih.gov This enzyme is crucial for maintaining vascular health, and its upregulation by nicotiflorin suggests a mechanism for improving blood flow and protecting against ischemic injury. nih.gov Similarly, in a human umbilical vein endothelial cell (HUVEC) model of injury induced by tumor necrosis factor-alpha (TNF-α), nicotiflorin inhibited the release of the inflammatory mediator nitric oxide (NO), indicating a protective effect on endothelial cells. nih.govresearchgate.net
Beyond neuroprotection, nicotiflorin shows potential in protecting other tissues from ischemic insults. Studies on human kidney epithelial cells (HK-2) have shown that nicotiflorin can protect cells from hypoxia-induced injury and reduce apoptosis by interacting with Activating Transcription Factor 3 (ATF3). researchgate.net It has also been shown to enhance the tolerance of cardiomyocytes to acute ischemic injury by reducing apoptosis through the Akt/FoxO/Bcl signaling pathway. nih.gov
Table 1: Protective Effects of Nicotiflorin in Cellular Models of Ischemia
| Cell Model | Experimental Conditions | Key Findings | References |
|---|---|---|---|
| Primary Cultured Rat Neurons | Hypoxia (2h) / Reoxygenation (24h) | Attenuated cell death; Reduced LDH release. | researchgate.netcapes.gov.br |
| PC12 Cells & Primary Rat Mesencephalic Neurons | Hydrogen Peroxide-Induced Stress | Prevented decreases in tyrosine hydroxylase activity and cell death. | caymanchem.com |
| Rat Cerebral Blood Vessel Endothelial Cells | Hypoxia (4h) / Reoxygenation (12h) | Upregulated eNOS activity, mRNA, and protein levels. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α Induced Injury | Inhibited the release of nitric oxide (NO). | nih.govresearchgate.net |
| Human Kidney Epithelial Cells (HK-2) | Hypoxia/Reoxygenation | Protected cells from hypoxia; Reduced apoptosis via ATF3. | researchgate.net |
Effects on Energy Metabolism Pathways in Cellular Contexts
Nicotiflorin has been shown to modulate key pathways involved in cellular energy metabolism, which may contribute to its protective effects. A central target of nicotiflorin is the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy homeostasis. mdpi.comitjfs.com Activation of AMPK can enhance fatty acid oxidation and reduce lipid synthesis, thereby preventing lipid accumulation. mdpi.com
In the context of metabolic dysfunction-associated steatotic liver disease (MASLD), nicotiflorin may reduce hepatic lipid deposition by regulating the AMPK/SREBP-1c/ACC signaling pathway. mdpi.com Activated AMPK can downregulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c), which in turn inhibits acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. mdpi.com Furthermore, studies on H9c2 cardiac cells suggest that nicotiflorin's aglycone, kaempferol (B1673270), provides myocardial protection by activating the AMPK/SIRT1 signaling pathway, which is crucial for cellular health and stress resistance. itjfs.com The crosstalk between AMPK signaling and other pathways like ferroptosis has also been noted, where AMPK can facilitate processes that influence cell survival under stress. nih.gov
Enzyme Inhibition Kinetics and Targets
Nicotiflorin exhibits inhibitory activity against several key enzymes involved in metabolism and disease progression.
Nicotiflorin is recognized as a potent inhibitor of α-glucosidase, an intestinal enzyme responsible for breaking down carbohydrates into glucose. researchgate.netfarmaciajournal.com By inhibiting this enzyme, nicotiflorin can help regulate postprandial blood glucose levels. However, reports on its inhibitory potency and mechanism are varied. A systematic review noted that the IC50 value of nicotiflorin for α-glucosidase inhibition ranged widely, from 0.1 to 8 times that of acarbose (B1664774), a standard inhibitor, across twelve different studies. researchgate.netnih.gov This variability may stem from different assay conditions and enzyme sources. Spectroscopic analysis of the nicotiflorin-α-glucosidase complex confirms a direct interaction, which induces conformational changes in the enzyme. researchgate.net
Nicotiflorin also inhibits α-amylase, another key digestive enzyme that hydrolyzes starch into smaller sugars. researchgate.netresearchgate.net However, its inhibitory potential against α-amylase appears to be less consistent and generally weaker than its effect on α-glucosidase. researchgate.netnih.gov A review of available studies showed its potency relative to acarbose varied significantly, being reported as 0.32, 6, and even 30 times that of the reference drug. nih.gov Structure-activity relationship studies suggest that certain features of flavonoid glycosides may be less favorable for α-amylase inhibition compared to α-glucosidase inhibition. researchgate.net
Nicotiflorin has been identified as an inhibitor of human Acyl CoA: Cholesterol Transferase 1 (hACAT1). farmaciajournal.comresearchgate.net This intracellular enzyme is responsible for the esterification of cholesterol, a key process in the formation of foam cells associated with atherosclerosis. koreascience.krmdpi.com While nicotiflorin is reported to possess this inhibitory activity, specific kinetic data such as IC50 values are not extensively detailed in the available literature. farmaciajournal.comresearchgate.net
Table 2: Enzyme Inhibitory Activity of Nicotiflorin
| Enzyme Target | Reported Inhibitory Mechanism/Potency | References |
|---|---|---|
| Alpha-Glucosidase | Potent inhibitor; IC50 ratio to acarbose reported to range from 0.1 to 8. | researchgate.netfarmaciajournal.comresearchgate.netnih.gov |
| Alpha-Amylase | Inhibitory activity reported; Potency relative to acarbose is variable (0.32x to 30x). | researchgate.netresearchgate.netnih.gov |
| hACAT1 | Reported as an inhibitor; specific kinetic data is limited. | farmaciajournal.comresearchgate.net |
Alpha-Amylase Inhibition Mechanisms
Anti-inflammatory and Immunomodulatory Effects
Nicotiflorin exerts significant anti-inflammatory and immunomodulatory effects across various cellular models by targeting key signaling pathways and mediators. A primary mechanism is the inhibition of the NF-κB pathway. nih.gov In a model of ulcerative colitis, nicotiflorin was shown to bind directly to the p65 subunit of NF-κB, which suppresses its activity and subsequently attenuates the activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.gov
The compound consistently demonstrates the ability to reduce the production of pro-inflammatory cytokines. In models of immune-mediated liver injury, nicotiflorin pretreatment significantly decreased the serum levels of TNF-α, interferon-gamma (IFN-γ), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suggests that nicotiflorin can alleviate uncontrolled immune responses. nih.gov In TNF-α-stimulated endothelial cells, nicotiflorin also reduced the release of the inflammatory mediator NO. nih.govresearchgate.net Furthermore, molecular docking studies have predicted a high binding affinity of nicotiflorin for cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory cascade. mdpi.com
These findings underscore nicotiflorin's potential as a modulator of inflammatory and immune responses, acting through the suppression of central inflammatory pathways and the reduction of key pro-inflammatory mediators.
Table 3: Anti-inflammatory and Immunomodulatory Mechanisms of Nicotiflorin
| Cellular Model/Context | Pathway/Mediator Targeted | Observed Effect | References |
|---|---|---|---|
| Ulcerative Colitis Model | NF-κB (p65 subunit), NLRP3 Inflammasome | Binds to p65, inhibiting NF-κB and NLRP3 activation. | nih.gov |
| Concanavalin (B7782731) A-induced Liver Injury | TNF-α, IFN-γ, IL-1β, IL-6 | Significantly decreased serum levels of these pro-inflammatory cytokines. | nih.gov |
| D-Galactosamine-induced Liver Injury | TNF-α, IL-1β, IL-6, IFN-γ | Significantly reduced elevated serum levels of cytokines. | nih.gov |
| TNF-α-induced HUVEC Injury | Nitric Oxide (NO) | Decreased the release of the inflammatory mediator NO. | nih.govresearchgate.net |
| In Silico Analysis | Cyclooxygenase-2 (COX-2) | Predicted high binding affinity, suggesting potential inhibition. | mdpi.com |
Inhibition of Inflammatory Mediator Release (e.g., Nitric Oxide (NO))
Nicotiflorin has been shown to inhibit the release of the inflammatory mediator nitric oxide (NO). nih.govresearchgate.net In a study involving human umbilical vein endothelial cells (HUVECs) damaged by tumor necrosis factor-alpha (TNF-α), nicotiflorin dose-dependently inhibited the production of NO. nih.gov The concentrations of NO were significantly reduced in HUVECs treated with nicotiflorin at concentrations of 1, 0.5, 0.1, and 0.05 mg·mL−1. nih.gov This inhibitory effect on NO release is a key aspect of its anti-inflammatory activity, as excessive NO production can contribute to tissue damage during inflammatory processes. nih.govnih.gov The production of NO is catalyzed by nitric oxide synthase (NOS), and nicotiflorin's ability to reduce NO levels suggests an interaction with this enzyme system. nih.govnih.gov Specifically, nicotiflorin has been found to upregulate the expression and enhance the catalytic activity of endothelial nitric oxide synthase (eNOS) in endothelial cells, which is crucial for maintaining vascular health, while inhibiting inducible nitric oxide synthase (iNOS), which is often upregulated during inflammation. nih.govnih.gov
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)
Nicotiflorin exerts its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netmdpi.com In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation, nicotiflorin has been shown to decrease the production of these cytokines. frontiersin.org The release of TNF-α and IL-6 is a critical step in the inflammatory cascade, and their inhibition by nicotiflorin points to its potential to control inflammatory responses. mdpi.comtandfonline.com The mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression. frontiersin.org By suppressing the activation of NF-κB, nicotiflorin can effectively reduce the transcription and subsequent release of TNF-α and IL-6. frontiersin.org
Interactions with Cellular Targets
Nicotiflorin's biological activities are also a result of its direct interactions with various cellular targets, including enzymes and ion channels. These interactions can modulate fundamental cellular processes.
Modulation of ATPase Activity
Pre-clinical data suggests that nicotiflorin can modulate the activity of ATPases, which are enzymes crucial for cellular energy metabolism and ion transport. chemfaces.com Specifically, nicotiflorin has been identified as an inhibitor of ATPase activity. chemfaces.com The modulation of plasma membrane H+-ATPase by certain compounds can have significant effects on cellular function. core.ac.uk While the precise mechanisms of nicotiflorin's interaction with different ATPases are still under investigation, this activity may contribute to its observed neuroprotective and other pharmacological effects. chemfaces.com
Effects on Calcium Channel Function
Nicotiflorin has been shown to influence the function of calcium channels. chemfaces.com As a calcium channel inhibitor, nicotiflorin can affect the influx of calcium ions into cells. chemfaces.com Calcium is a vital intracellular second messenger that regulates a wide array of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. nih.gov By blocking calcium channels, nicotiflorin can modulate these processes, which may underlie some of its therapeutic effects, such as its neuroprotective actions. nih.govresearchgate.net
Influence on Potassium Channel Activity
In addition to its effects on calcium channels, nicotiflorin also influences the activity of potassium channels. chemfaces.com It is listed as a potassium channel inhibitor. chemfaces.com Potassium channels are critical for setting the resting membrane potential and for repolarization of the cell membrane after an action potential. nih.gov By inhibiting these channels, nicotiflorin can alter cellular excitability, which could be relevant to its effects on the nervous and cardiovascular systems. nih.gov
Binding Affinity with Specific Protein Targets (e.g., MMP9, 3CLpro)
Molecular docking studies have been instrumental in elucidating the binding affinity of nicotiflorin with various protein targets, offering insights into its potential therapeutic mechanisms. These computational analyses predict the binding energy and interaction patterns between a ligand, such as nicotiflorin, and a target protein.
One key target is Matrix Metalloproteinase-9 (MMP-9) , an enzyme implicated in the degradation of the extracellular matrix and involved in pathological processes like cancer and inflammation. mdpi.commdpi.com A study investigating the interaction between components of Tricyrtis maculata and MMP-9 revealed that nicotiflorin exhibits stable binding to this protein. nih.govnih.govresearchgate.net The molecular docking score indicated a strong binding activity, suggesting that nicotiflorin could potentially modulate MMP-9's function. nih.govresearchgate.net
Another significant target, particularly in the context of viral diseases, is the 3C-like protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. scielo.brscielo.br Several in silico studies have demonstrated nicotiflorin's potential to inhibit 3CLpro. Docking analyses revealed favorable binding energies for nicotiflorin with 3CLpro, with one study reporting a binding free energy of -8.9 kcal/mol. scielo.brscielo.br This was comparable to the co-crystallized inhibitor X77 (-8.4 kcal/mol). scielo.brscielo.br Notably, nicotiflorin was predicted to form key hydrogen bond interactions with the catalytic dyad residues of 3CLpro, specifically His41 and Cys145. scielo.br Other research also supports nicotiflorin as a potential inhibitor of 3CLpro, highlighting its strong binding affinity. dergipark.org.tr
In addition to 3CLpro, nicotiflorin has been studied for its interaction with the papain-like protease (PLpro) of SARS-CoV-2. One molecular docking study found that the nicotiflorin/PLpro complex had a low binding energy of -7.40 kcal/mol, suggesting a strong interaction. trdizin.gov.trdergipark.org.tr
The binding affinities of nicotiflorin with these protein targets are summarized in the table below, as reported in various pre-clinical molecular docking studies.
Table 1: Binding Affinity of Nicotiflorin with Protein Targets
| Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| MMP-9 | High binding score (exact value not specified) | Not specified |
| SARS-CoV-2 3CLpro | -8.9 | His41, Cys145 |
| SARS-CoV-2 PLpro | -7.40 | Not specified |
Network Pharmacology and Molecular Docking Studies
Network pharmacology offers a powerful approach to understand the complex mechanisms of action of natural compounds like nicotiflorin by analyzing their interactions with multiple targets within a biological network. nih.govplos.org This systems-level analysis, often combined with molecular docking, helps to elucidate the multi-target nature of nicotiflorin's bioactivity.
Identification of Multi-Target Mechanisms
Network pharmacology studies have revealed that nicotiflorin likely exerts its therapeutic effects through a multi-component, multi-target, and multi-pathway mechanism. nih.govnih.gov For instance, in the context of acute myocardial infarction (AMI), a network pharmacology approach identified numerous potential targets for the constituents of Tricyrtis maculata, including nicotiflorin. nih.govnih.gov This suggests that nicotiflorin does not act on a single target but rather modulates a network of interacting proteins involved in the disease process. nih.govnih.gov Similarly, a study on Hypericum perforatum for Alzheimer's disease identified nicotiflorin as one of the bioactive molecules targeting multiple genes associated with the disease. biorxiv.org This multi-target approach is considered a promising strategy for treating complex diseases. plos.orgresearchgate.net
Prediction of Binding Activities with Disease-Related Proteins
Molecular docking studies, often guided by network pharmacology, have predicted the binding activities of nicotiflorin with a range of disease-related proteins. In a study on AMI, molecular docking validated the binding of nicotiflorin to key targets identified through network analysis, with a notable binding score for MMP-9. nih.govnih.gov For Alzheimer's disease, nicotiflorin was predicted to be a promising modulator of several target proteins identified through network pharmacology. biorxiv.org
In the context of viral infections, molecular docking has been extensively used to predict nicotiflorin's binding to viral proteins. As mentioned previously, nicotiflorin has shown significant binding affinity for SARS-CoV-2 3CLpro and PLpro. scielo.brdergipark.org.trdergipark.org.tr One study reported a MolDock score of -173.058 for nicotiflorin with the 3CLpro protein (PDB ID: 6W63), which was higher than the standard inhibitor X77. researchgate.net These predictions highlight nicotiflorin's potential as a broad-spectrum agent that can interact with and potentially inhibit various proteins implicated in different diseases.
Gene Ontology (GO) and KEGG Pathway Enrichment Analysis
To further understand the biological implications of nicotiflorin's multi-target interactions, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are employed. macrogen.comyulab-smu.top These analyses help to identify the biological processes, cellular components, molecular functions, and signaling pathways that are significantly associated with the identified target genes.
A network pharmacology study on Tricyrtis maculata for AMI treatment identified 1206 GO functions and 127 KEGG pathways associated with the predicted targets. nih.govnih.gov The GO enrichment analysis revealed significant enrichment in biological processes (BP), cellular components (CC), and molecular functions (MF). nih.gov The KEGG pathway analysis for AMI highlighted pathways such as the PD-L1 expression and PD-1 checkpoint pathway in cancer, Hepatitis B, and Coronavirus disease - COVID-19, suggesting a broad impact of the plant's components, including nicotiflorin. nih.gov Specifically for nicotiflorin, it is suggested that its anti-AMI effect may be linked to the regulation of the Akt/FoxO/BCl signaling pathway. nih.govnih.gov
The table below summarizes the key findings from GO and KEGG pathway analyses related to nicotiflorin's targets in the context of AMI.
Table 2: Summary of GO and KEGG Pathway Enrichment Analysis for Nicotiflorin Targets in Acute Myocardial Infarction
| Analysis Type | Key Findings |
|---|---|
| Gene Ontology (GO) | Identified 1206 associated GO functions, categorized into Biological Process, Cellular Component, and Molecular Function. nih.govnih.gov |
| KEGG Pathway | Identified 127 associated pathways, including those related to cancer, viral infections, and key signaling pathways like the Akt/FoxO/BCl pathway. nih.govnih.gov |
Structure Activity Relationship Sar Studies of Nicotiflorin
Correlating Structural Features with Antiglycation Potency
Nicotiflorin (B191644), or kaempferol-3-O-rutinoside, has demonstrated significant antiglycation activity. researchgate.netabmole.com This property is vital in combating the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications and aging. mdpi.com SAR studies have revealed that the sugar derivatives of kaempferol (B1673270), the aglycone of nicotiflorin, show promising antiglycation potential. researchgate.netresearchgate.net
The presence and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical. For instance, hydroxylation at the C4' position of the B-ring and a double bond between C2 and C3 in the C-ring enhance antiglycation potential. researchgate.net Conversely, methylation of the hydroxyl group at the C3 position can decrease this effect. researchgate.net Studies comparing kaempferol glycosides to quercetin (B1663063) glycosides, which have an additional -OH group on the B-ring, suggest that a higher number of hydroxyl groups can lead to better antioxidative and antiglycating properties. mdpi.com
The rutinose sugar moiety itself has been shown to possess antiglycation potential. mdpi.com However, some studies indicate that the aglycone form (kaempferol) can be more potent than its glycoside derivatives in certain contexts. For example, hesperetin (B1673127) showed stronger antiglycation activity than its rutinoside, hesperidin, suggesting the free hydroxyl group at C7 is important. nih.gov This highlights the complex role of glycosylation in modulating the antiglycation capacity of flavonoids.
Table 1: Influence of Structural Features on Antiglycation Activity
| Structural Feature | Influence on Antiglycation Potency | Reference |
|---|---|---|
| Kaempferol Glycosides | Possess promising antiglycation activity. | researchgate.netresearchgate.net |
| Hydroxylation at C4' (B-ring) | Increases antiglycation potential. | researchgate.net |
| C2-C3 Double Bond (C-ring) | Enhances antiglycation potential. | researchgate.net |
| Methylation of C3-OH | Decreases antiglycation effect. | researchgate.net |
| Rutinose Moiety | Contributes to antiglycation potential. | mdpi.com |
| Aglycone Form (Kaempferol) | May exhibit higher activity than glycoside form in some cases. | nih.gov |
Relationship between Glycosylation and Specific Biological Activities
Glycosylation, the attachment of sugar moieties, significantly impacts the physicochemical properties and biological activities of flavonoids like nicotiflorin. The rutinose group in nicotiflorin is a disaccharide composed of rhamnose and glucose. ontosight.ai This glycosylation generally increases the solubility and bioavailability of the flavonoid compared to its aglycone, kaempferol. smolecule.com
The presence of the rutinose moiety is crucial for several of nicotiflorin's biological effects. researchgate.net For example, the glycosylation pattern can influence anti-inflammatory and antiviral activities. researchgate.netmdpi.com Studies have shown that the sugar moieties can enhance the binding affinity of flavonoids to the active sites of enzymes, such as those involved in viral replication. researchgate.net Nicotiflorin has been investigated for its potential to inhibit enzymes like SARS-CoV-2 main protease, where the rutinose group plays a role in the binding interactions. researchgate.netmdpi.com
However, the relationship is not always straightforward. In some cases, the aglycone (kaempferol) exhibits stronger activity. For instance, in terms of antioxidant activity, the aglycone's ability to donate a hydrogen atom is a key mechanism, and glycosylation can sometimes hinder this. mdpi.com The enzymatic hydrolysis of nicotiflorin in the gut to release kaempferol is a critical step for its absorption and subsequent systemic effects. researchgate.net Therefore, nicotiflorin can act as a prodrug, delivering the active kaempferol to the body.
Table 2: Role of Glycosylation in Nicotiflorin's Biological Activities
| Biological Activity | Role of Rutinose Glycosylation | Reference |
|---|---|---|
| Solubility & Bioavailability | Generally increases solubility and bioavailability. | smolecule.com |
| Anti-inflammatory | Glycosylation pattern influences activity. | mdpi.com |
| Antiviral | Enhances binding affinity to viral enzymes. | researchgate.net |
| Antioxidant | Can sometimes be less active than the aglycone (kaempferol). | mdpi.com |
| Absorption | Acts as a prodrug; hydrolysis to kaempferol is key for absorption. | researchgate.net |
Influence of Flavonoid Core Structure on Molecular Interactions
The fundamental C6-C3-C6 skeleton of the flavonoid core, consisting of two aromatic rings (A and B) and a heterocyclic C-ring, is the foundation for nicotiflorin's molecular interactions. mdpi.com The arrangement and substitution of these rings dictate how the molecule binds to biological targets like proteins and enzymes. mdpi.comhilarispublisher.com
The B-ring's hydroxylation pattern is a primary determinant of antioxidant activity. rsc.org For flavonoids in general, a catechol (ortho-dihydroxy) group on the B-ring significantly enhances radical scavenging, which is why quercetin often shows higher antioxidant activity than kaempferol. hilarispublisher.comrsc.org The C-ring also plays a critical role. A double bond between carbons 2 and 3, conjugated with a 4-oxo group, facilitates electron delocalization, which is important for radical scavenging. hilarispublisher.comresearchgate.net The presence of a 3-hydroxyl group, where the rutinose is attached in nicotiflorin, also enhances bioactivity. mdpi.com
The planar or non-planar configuration of the flavonoid, influenced by the C-ring's saturation, affects how it interacts with cell membranes. Planar flavonoids tend to alter membrane properties more significantly than non-planar ones. whiterose.ac.uk The interactions of nicotiflorin's kaempferol core with various proteins are driven by hydrogen bonds and hydrophobic interactions. haut.edu.cnmbimph.com For example, molecular docking studies have shown that kaempferol can bind to the active sites of enzymes like cyclooxygenase and kinases, often through hydrogen bonds involving its hydroxyl groups and stacking interactions with aromatic amino acid residues. mdpi.comnih.gov
Table 3: Key Structural Features of the Flavonoid Core and Their Functional Impact
| Core Structural Feature | Functional Significance | Reference |
|---|---|---|
| B-Ring Hydroxylation | Key determinant of antioxidant and radical-scavenging activity. | hilarispublisher.comrsc.org |
| C-Ring: C2-C3 Double Bond | Conjugated with the 4-oxo group, it improves electron delocalization and radical scavenging. | hilarispublisher.comresearchgate.net |
| C-Ring: 3-Hydroxyl Group | Site of glycosylation in nicotiflorin; its presence enhances bioactivity. | mdpi.com |
| Overall Planarity | Influences the extent of interaction with biological membranes. | whiterose.ac.uk |
| Aromatic Rings (A and B) | Participate in hydrophobic and stacking interactions with protein targets. | haut.edu.cnmdpi.com |
Computational and Experimental Methodologies for SAR Elucidation
The elucidation of Structure-Activity Relationships for nicotiflorin involves a combination of computational and experimental techniques. researchgate.net
Experimental Methodologies:
Synthesis and Bioassays: A primary method involves synthesizing various derivatives of nicotiflorin and its aglycone, kaempferol, and then testing their biological activity in vitro. researchgate.netnih.gov For instance, different glycosides or alkylated versions of kaempferol have been created and evaluated for their antiglycation activity. researchgate.net
Chromatographic and Spectroscopic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy are used to isolate and confirm the structure of nicotiflorin and its derivatives. researchgate.net
Enzyme Inhibition Assays: To understand interactions with specific targets, enzyme activity assays are performed. For example, the inhibitory effect of nicotiflorin on enzymes like α-glucosidase is measured to assess its antidiabetic potential. diva-portal.org
Computational Methodologies:
Molecular Docking: This is a widely used computational tool to predict how a ligand like nicotiflorin binds to the active site of a receptor, such as an enzyme or protein. nih.govmdpi.com It provides insights into binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netmedchemexpress.com For example, docking studies have been used to explore nicotiflorin's binding to α-glucosidase and proteins involved in glycation. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the three-dimensional structural properties of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the predicted binding pose from molecular docking. researchgate.net
Quantum Chemical Calculations: These methods are used to analyze the electronic properties of the flavonoid, such as electron distribution and bond dissociation energies, which are fundamental to its antioxidant and radical-scavenging mechanisms. mdpi.comacs.org
These integrated approaches, combining wet-lab experiments with in-silico analysis, provide a comprehensive understanding of how nicotiflorin's structure dictates its function, guiding the design of more potent therapeutic agents. nih.govmdpi.com
Advanced Research Applications and Future Scientific Directions for Nicotiflorin
Development of In Vitro Models for Comprehensive Bioactivity Assessment
The development of sophisticated in vitro models is crucial for the comprehensive assessment of nicotiflorin's bioactivity. These models allow for the detailed investigation of its mechanisms of action at a cellular and molecular level.
For instance, cell-based assays are instrumental in evaluating nicotiflorin's neuroprotective effects. medchemexpress.com Studies have utilized primary cultured neurons subjected to hypoxia and reoxygenation to demonstrate that nicotiflorin (B191644) can significantly attenuate cell death and reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. medchemexpress.com Similarly, in models of retinal ganglion cell death induced by hypoxia, glutamate, or oxidative stress, nicotiflorin has shown protective effects. researchgate.net
In the context of cardiovascular research, Human Umbilical Vein Endothelial Cells (HUVECs) have been employed to model endothelial injury. nih.gov Research has shown that nicotiflorin can protect these cells from damage and inhibit the release of inflammatory mediators like nitric oxide (NO). nih.govresearchgate.net This anti-inflammatory activity is a key aspect of its potential in treating conditions like acute myocardial infarction. nih.govresearchgate.net
The antioxidant properties of nicotiflorin are often assessed using established in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging methods. silae.it These tests provide quantitative data on its ability to neutralize free radicals, often comparing its efficacy to standard antioxidants like rutin (B1680289). silae.it
Furthermore, the anticancer potential of nicotiflorin is being explored using various cancer cell lines. nih.gov Although direct anti-cancer activity in specific cell lines is an area of ongoing investigation, the presence of flavones and flavanols in extracts containing nicotiflorin suggests a potential for such effects. nih.gov
Future directions in this area involve the use of more complex in vitro systems, such as 3D cell cultures and organ-on-a-chip models. These advanced models can more accurately mimic the physiological environment of tissues and organs, providing more relevant data on the bioactivity and potential therapeutic applications of nicotiflorin.
Exploration of Synergistic Effects in Multi-Component Formulations
The investigation of synergistic effects between nicotiflorin and other compounds in multi-component formulations is a promising avenue of research. Synergy, where the combined effect of compounds is greater than the sum of their individual effects, can lead to enhanced therapeutic efficacy.
Research has shown that nicotiflorin, when combined with other flavonoids, may exhibit enhanced bioavailability and therapeutic effects, making it a valuable component in combination therapies. smolecule.com For example, in the context of acute myocardial infarction, nicotiflorin is believed to act synergistically with other components of traditional medicinal extracts, targeting multiple pathways and channels. nih.govresearchgate.net One proposed mechanism involves the regulation of the Akt/FoxO/Bcl signaling pathway, which is crucial for cell survival and inflammation. researchgate.netsmolecule.com
The antioxidant activity of nicotiflorin can also be enhanced through synergistic interactions. Studies have suggested that combinations of nicotiflorin with other antioxidants, such as rutin, could have a more potent effect. hannovermesse.de This is particularly relevant in the development of functional foods and nutraceuticals.
Furthermore, the concept of synergy is being explored in the context of managing complex conditions like depression. Research suggests that neuroprotective phytoconstituents, including nicotiflorin, could be used in combination to manage the physiological and biochemical features of depression. researchgate.net
Future research will likely focus on systematically identifying and quantifying these synergistic interactions. This will involve the use of advanced analytical techniques and bioinformatics to analyze the complex interplay between different compounds in a formulation. Understanding these synergies will be key to designing more effective polyherbal formulations and combination therapies.
Strategic Approaches for Chemical Synthesis and Semi-Synthesis of Nicotiflorin Derivatives for Research
To facilitate further research and explore the structure-activity relationships of nicotiflorin, efficient methods for its chemical synthesis and the semi-synthesis of its derivatives are essential. These approaches provide a reliable source of the compound and allow for the creation of novel analogues with potentially improved pharmacological properties. scispace.com
One approach to obtaining nicotiflorin is through enzymatic synthesis. This method utilizes specific enzymes to catalyze the glycosylation of its aglycone, kaempferol (B1673270), with sugars like rhamnose or glucose. Enzymatic synthesis offers high specificity and can lead to better yields compared to some chemical methods. smolecule.com
Traditional chemical synthesis routes have also been developed. A short and efficient synthesis of kaempferol-3-O-rutinoside (nicotiflorin) has been described, providing a method to produce the compound for research purposes. nih.govresearchgate.net This allows for the production of nicotiflorin and its derivatives to study their biological activities, such as antiglycation effects. nih.govresearchgate.net
Semi-synthesis offers a way to modify the nicotiflorin structure to create derivatives. This involves starting with the natural product and performing chemical modifications. By creating a library of these derivatives, researchers can systematically investigate how different structural features influence bioactivity. For instance, structure-activity relationship (SAR) studies have indicated that the sugar moiety of kaempferol derivatives, like nicotiflorin, is important for their antiglycation activity. nih.govresearchgate.net
Future strategies will likely focus on developing more efficient and scalable synthesis methods. This could involve the use of novel catalysts, green chemistry principles to reduce environmental impact, and combinatorial chemistry approaches to rapidly generate a diverse range of derivatives for high-throughput screening. The availability of these synthetic and semi-synthetic compounds is crucial for advancing our understanding of nicotiflorin's therapeutic potential.
Integration of Omics Technologies in Nicotiflorin Research
The integration of "omics" technologies, such as metabolomics and transcriptomics, is revolutionizing our understanding of nicotiflorin by providing a systems-level view of its biosynthesis and biological effects.
Metabolomics for Profiling Nicotiflorin Accumulation
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for profiling the accumulation of nicotiflorin and other related flavonoids in various plant species. nih.gov By employing techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), researchers can identify and quantify a wide array of metabolites, including nicotiflorin. mdpi.commdpi.com
These studies have revealed that the accumulation of nicotiflorin can vary significantly between different plant varieties and tissues. For example, metabolomic profiling of different coffee varieties showed variations in the levels of nicotiflorin and other flavonoids. mdpi.com Similarly, in different cultivars of bitter gourd, the expression of most flavonoids, including nicotiflorin, was found to be down-regulated in varieties with a white pericarp. mdpi.com In some plants, nicotiflorin has been identified as a major constituent in both aerial parts and roots. researchgate.net
Metabolomic analyses are often combined with antioxidant activity assays to correlate the presence of specific compounds like nicotiflorin with the observed biological effects. nih.gov This integrated approach helps to identify the key bioactive compounds within a complex plant extract.
Transcriptomics for Gene Expression Analysis in Biosynthesis
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides insights into the genes involved in nicotiflorin biosynthesis. By analyzing gene expression patterns, researchers can identify the key enzymes and regulatory factors that control the production of nicotiflorin and other flavonoids. frontiersin.orgresearchgate.net
Combined metabolomic and transcriptomic analyses have been particularly insightful. In studies on various plants, researchers have identified differentially expressed genes (DEGs) that are highly correlated with the accumulation of nicotiflorin and other flavonoids. nih.govnih.govfrontiersin.org For instance, in apricot fruits, the expression of certain genes was found to be strongly correlated with the levels of nicotiflorin and other flavonols. frontiersin.org In pine trees, specific cytochrome P450 genes were positively correlated with nicotiflorin accumulation. nih.gov
These integrated omics studies help to elucidate the complex regulatory networks that govern flavonoid biosynthesis. mdpi.comnih.govpreprints.orgmdpi.commdpi.com By understanding these pathways, it may be possible to genetically engineer plants to produce higher levels of beneficial compounds like nicotiflorin.
Future research will likely involve the integration of additional omics layers, such as proteomics and genomics, to gain an even more comprehensive understanding of nicotiflorin's biology.
Development of Novel Analytical Methods for Nicotiflorin Quantification in Complex Matrices
The accurate and sensitive quantification of nicotiflorin in complex matrices such as plant extracts and biological samples is essential for quality control, pharmacokinetic studies, and understanding its biological roles. Various analytical methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique for the simultaneous determination of nicotiflorin and other active components in herbal medicines. akjournals.com This method has been successfully applied to the analysis of various plant parts, including roots and leaves. akjournals.com
For enhanced sensitivity and specificity, High-Performance Thin-Layer Chromatography (HPTLC) has been employed. A validated HPTLC-densitometric method has been used for the quantification of nicotiflorin and other flavonoids in plant shoots and their derived pharmaceutical products. akjournals.comresearchgate.net This method has proven to be precise, repeatable, and accurate, with good recovery rates. akjournals.comresearchgate.net
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique used for metabolomic profiling and has been instrumental in identifying and quantifying nicotiflorin in a wide range of plant species. mdpi.comnih.gov This method allows for the detection of nicotiflorin even at low concentrations.
The development of these analytical methods is crucial for ensuring the quality and consistency of herbal products containing nicotiflorin. Future advancements may include the development of even more rapid and portable analytical techniques, as well as methods for analyzing nicotiflorin and its metabolites in biological fluids to better understand its absorption, distribution, metabolism, and excretion in the body.
Translational Research Pathways and Pre-clinical Investigation Challenges
The journey of nicotiflorin from a promising natural compound to a potential clinical therapeutic is paved with several translational research pathways and significant pre-clinical investigation challenges. The successful navigation of these hurdles is critical for its future development as a pharmaceutical agent.
A primary challenge in the pre-clinical investigation of nicotiflorin lies in its pharmacokinetic profile. Studies in rat models have indicated that nicotiflorin, along with other flavonoids like rutin and astragalin, exhibits poor oral bioavailability. nih.gov This is potentially due to low intestinal permeability and metabolism by the intestinal flora. nih.gov The inherent chemical structure of nicotiflorin, a flavonoid glycoside, may contribute to its limited ability to be absorbed in the gut. evitachem.com This necessitates the exploration of advanced drug delivery systems and formulation strategies to enhance its systemic exposure and therapeutic efficacy.
Pre-clinical studies have largely relied on various animal models to evaluate the therapeutic potential of nicotiflorin. For instance, its neuroprotective effects have been investigated in rat models of transient focal cerebral ischemia-reperfusion. chemfaces.comcaymanchem.com In these models, administration of nicotiflorin has been shown to reduce infarct volume and improve neurological deficits. chemfaces.comcaymanchem.com Similarly, its hepatoprotective effects have been demonstrated in mice with liver injury induced by agents like concanavalin (B7782731) A and D-galactosamine. nih.gov While these models are invaluable for establishing proof-of-concept, the translation of these findings to human pathophysiology requires careful consideration of interspecies differences in metabolism and disease progression.
Another significant area of pre-clinical investigation revolves around elucidating the precise molecular mechanisms of action. Research has shown that nicotiflorin can modulate various signaling pathways, including the JAK2/STAT3 pathway, to alleviate apoptosis associated with cerebral ischemia-reperfusion injury. mdpi.comnih.gov Cellular experiments have also highlighted its anti-inflammatory and endothelial protective effects, such as reducing the release of nitric oxide in damaged endothelial cells. researchgate.netnih.govnih.govtandfonline.com Further pre-clinical research is needed to fully map these intricate signaling networks and identify specific molecular targets. This deeper understanding is crucial for designing targeted therapies and identifying potential biomarkers for patient stratification in future clinical trials.
The development of robust and validated analytical methods is also a cornerstone of the translational pathway. Sensitive techniques like UPLC-HRMS have been developed for the simultaneous quantification of nicotiflorin and other flavonoids in biological matrices, which is essential for conducting accurate pharmacokinetic studies. nih.gov
The table below summarizes some of the pre-clinical models and key findings related to nicotiflorin research:
| Pre-clinical Model | Disease/Condition Investigated | Key Findings | References |
| Rat model of transient middle cerebral artery occlusion (tMCAO) | Cerebral Ischemia-Reperfusion Injury | Reduced infarct volume and neurological deficits; Upregulation of endothelial nitric oxide synthase (eNOS). | chemfaces.comcaymanchem.com |
| Mice with concanavalin A- and D-galactosamine-induced liver injury | Liver Injury | Decreased serum levels of inflammatory markers (NO, IL-1β, TNF-α, IFN-γ); Increased hepatic levels of antioxidants (GSH, SOD). | nih.gov |
| Rat model of multi-infarct dementia | Dementia | Reduced memory dysfunction, energy metabolism failure, and oxidative stress. | chemfaces.com |
| In vitro model of hypoxia-reoxygenation in endothelial cells | Cerebral Ischemia-Reperfusion | Increased endothelial nitric oxide synthase (eNOS) activity, mRNA, and protein expression. | chemfaces.com |
Future translational research should focus on overcoming the identified challenges. This includes the development of novel formulations, such as nanoemulsions or liposome-based nanomedicines, to improve the bioavailability of nicotiflorin. researchgate.netmdpi.com Furthermore, more sophisticated pre-clinical models that better mimic human diseases are needed. Continued investigation into its molecular targets and signaling pathways will provide a stronger rationale for its clinical application. mdpi.comfrontiersin.org Addressing these pre-clinical hurdles will be instrumental in paving the way for the successful translation of nicotiflorin into a clinically effective therapeutic agent. benthamdirect.comnih.gov
Q & A
Basic Research Questions
Q. What in vitro assays are most reliable for evaluating Nicotiflorin’s anti-inflammatory activity?
- Methodology : Use CCK-8 assays to measure cytotoxicity and NO (nitric oxide) release tests in TNF-α-induced endothelial cells (e.g., HUVECs) to quantify anti-inflammatory effects. Dose-dependent responses (e.g., 0.05–1 mg/mL) should be tested, with statistical significance set at p < 0.05 .
- Validation : Include positive controls (e.g., dexamethasone) and triplicate experiments to ensure reproducibility.
Q. How can researchers confirm Nicotiflorin’s interaction with NF-κB p65?
- Experimental Design :
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by observing thermal stabilization of p65 in cell lysates treated with Nicotiflorin.
- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD values) between purified p65 protein and Nicotiflorin .
Q. What statistical frameworks are recommended for analyzing Nicotiflorin’s dose-response data?
- Tools : Nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Reporting : Include confidence intervals and effect sizes to enhance transparency .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy of Nicotiflorin?
- Case Example : In vitro studies show Nicotiflorin inhibits NO release in HUVECs (p < 0.05), but in vivo murine models may exhibit variable bioavailability.
- Strategies :
- Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS to assess bioavailability .
- Tissue-Specific Delivery : Use liposomal encapsulation to enhance targeting in preclinical models .
Q. What multi-omics approaches validate Nicotiflorin’s role in NF-κB pathway modulation?
- Workflow :
Transcriptomics : RNA-seq of Nicotiflorin-treated cells to identify downregulated pro-inflammatory genes (e.g., IL-6, TNF-α).
Proteomics : SILAC labeling to quantify phosphorylation changes in NF-κB pathway proteins (e.g., IκBα, p65).
Network Pharmacology : Integrate GEO datasets (e.g., GSE60993) and STRING DB to map gene-protein interactions .
- Validation : Cross-reference with molecular docking scores (e.g., AutoDock Vina) to prioritize high-affinity targets .
Q. How to design a study reconciling Nicotiflorin’s anti-AMI (acute myocardial infarction) and anti-UC (ulcerative colitis) mechanisms?
- Hypothesis : Nicotiflorin’s endothelial protection (via Akt/FoxO/BCl pathway) and NLRP3 inflammasome inhibition are context-dependent.
- Experimental Framework :
- Dual Disease Models : Compare AMI (LAD ligation in rats) and UC (DSS-induced colitis in mice) outcomes.
- Biomarker Panels : Measure serum IL-1β, IL-18 (NLRP3 markers) and cardiac troponin (AMI marker) .
- Ethics : Adhere to NIH preclinical guidelines for animal welfare and sample size justification .
Methodological Best Practices
Q. How to ensure reproducibility in Nicotiflorin studies?
- Documentation : Follow ARRIVE guidelines for preclinical research. Publish raw data (e.g., SPR sensorgrams, LC-MS chromatograms) in supplementary materials .
- Reagent Validation : Use commercial p65 antibodies with cited validation (e.g., Western blot in ).
Q. What computational tools predict Nicotiflorin’s off-target effects?
- Resources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
